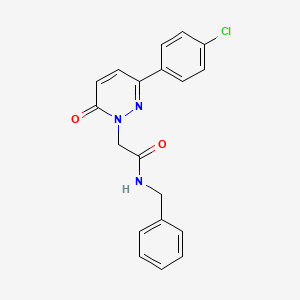
2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide is a useful research compound. Its molecular formula is C16H15Cl2NO2 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0479841 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), primarily target plant growth processes . They act as synthetic auxins, a type of plant hormone, and are used to control broadleaf weeds .
Mode of Action
Similar compounds like 2,4-d have been reported to kill plants by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . These actions result in uncontrolled growth and eventual death of the plant .
Biochemical Pathways
It’s known that similar compounds like 2,4-d can be degraded by various microorganisms, affecting certain biochemical pathways . The role of bacteria, enzymes, and genes that regulate the degradation of 2,4-D has been widely studied .
Pharmacokinetics
A study on 2,4-d in rats showed that after oral administration, the compound was absorbed and distributed in the body, with mean cmax values of 6019 and 2184 mg/L for doses of 300 mg/kg and 60 mg/kg respectively . The clearance rates were 1.10 and 0.02 L/(h×kg), respectively .
Result of Action
Similar compounds like 2,4-d have been reported to induce toxicity which affects energy metabolism, morphological perturbation, and oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide. For instance, the degradation of similar compounds like 2,4-D can be influenced by environmental conditions such as the presence of certain microorganisms . Additionally, the indiscriminate use of such compounds can lead to water contamination, posing a threat to humans and animals .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-19(13-6-4-3-5-7-13)16(20)11-21-15-9-8-12(17)10-14(15)18/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVYPQPCJTXHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5651365.png)



![1-[4-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-4-oxobutyl]pyrrolidin-2-one](/img/structure/B5651395.png)
![7-fluoro-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5651420.png)




![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B5651450.png)
![1-[(2-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5651453.png)
![2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651462.png)

